2-Chloro-4-(2,4-dibromophenoxy)benzaldehyde

Catalog No.
S2731639
CAS No.
1963362-12-0
M.F
C13H7Br2ClO2
M. Wt
390.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-(2,4-dibromophenoxy)benzaldehyde

CAS Number

1963362-12-0

Product Name

2-Chloro-4-(2,4-dibromophenoxy)benzaldehyde

IUPAC Name

2-chloro-4-(2,4-dibromophenoxy)benzaldehyde

Molecular Formula

C13H7Br2ClO2

Molecular Weight

390.46

InChI

InChI=1S/C13H7Br2ClO2/c14-9-2-4-13(11(15)5-9)18-10-3-1-8(7-17)12(16)6-10/h1-7H

InChI Key

XTGFIILSVBOBER-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Br)Br)Cl)C=O

solubility

not available

Antimicrobial and Antiproliferative Agents

Scientific Field: Pharmacology Application Summary: CDPB derivatives have been studied for their potential as antimicrobial and antiproliferative agents, particularly against bacterial, fungal species, and cancer cell lines. Methods of Application:

Molecular Modelling

Scientific Field: Computational Chemistry Application Summary: CDPB is used in molecular modelling to predict the interaction of molecules with biological targets, aiding in the design of new drugs and materials. Methods of Application:

Organic Synthesis Intermediate

Scientific Field: Organic Synthesis Application Summary: CDPB serves as an intermediate in the synthesis of complex organic molecules, due to its reactive aldehyde group and halogen substituents. Methods of Application:

Material Science Research

Scientific Field: Material Science Application Summary: The compound’s unique structure makes it a candidate for research in material science, particularly in the development of new functional materials. Methods of Application:

Environmental Studies

Scientific Field: Environmental Science Application Summary: CDPB and its derivatives are explored for their role in environmental studies, such as pollutant degradation and toxicity assessments. Methods of Application:

Photodynamic Therapy

Scientific Field: Biomedical Research Application Summary: Research into the use of CDPB derivatives in photodynamic therapy for treating cancer, where light-sensitive compounds are activated to kill cancer cells. Methods of Application:

2-Chloro-4-(2,4-dibromophenoxy)benzaldehyde is an organic compound characterized by its complex structure, which includes a benzaldehyde group substituted with a chloro group and a dibromophenoxy moiety. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science. Its molecular formula is C13H8Br2ClO, and it features a unique arrangement that contributes to its chemical reactivity and biological activity.

The chemical behavior of 2-Chloro-4-(2,4-dibromophenoxy)benzaldehyde can be explored through various reactions typical of aldehydes and halogenated compounds. Common reactions include:

  • Nucleophilic Addition: The aldehyde functional group can undergo nucleophilic addition reactions, leading to the formation of alcohols or other derivatives upon reaction with nucleophiles.
  • Electrophilic Substitution: The presence of the chloro and dibromo substituents allows for electrophilic aromatic substitution reactions, which can introduce additional functional groups onto the aromatic ring.
  • Condensation Reactions: The compound can participate in condensation reactions, forming larger molecular structures or polymers when reacted with other reactive species.

Synthesis of 2-Chloro-4-(2,4-dibromophenoxy)benzaldehyde can be achieved through several methods:

  • Halogenation of Phenolic Compounds: Starting from 2,4-dibromophenol, chlorination can be performed using chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.
  • Formylation Reactions: The introduction of the aldehyde group can be accomplished through formylation methods, such as the Vilsmeier-Haack reaction, where the phenolic compound is treated with a reagent like phosphorus oxychloride and dimethylformamide.
  • One-Pot Synthesis: Recent advancements have allowed for one-pot synthesis methods that streamline the process by combining multiple reaction steps into a single procedure .

The applications of 2-Chloro-4-(2,4-dibromophenoxy)benzaldehyde are varied:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a precursor or intermediate in the synthesis of pharmaceutical agents.
  • Materials Science: Its unique chemical properties make it suitable for use in developing new materials or coatings that require specific thermal or chemical resistance.
  • Research: It may be utilized in academic research settings to explore new

Interaction studies are crucial for understanding how 2-Chloro-4-(2,4-dibromophenoxy)benzaldehyde interacts with biological systems and other chemical entities. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.
  • Toxicological Evaluations: Understanding the safety profile and potential toxicity of the compound in various biological systems.

Several compounds share structural similarities with 2-Chloro-4-(2,4-dibromophenoxy)benzaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
2-Chloro-4-methoxybenzaldehydeContains a methoxy groupExhibits different reactivity due to the electron-donating effect of methoxy.
4-Bromo-2-chlorobenzaldehydeContains bromine instead of dibromoMay have distinct biological activities compared to dibrominated analogs.
3,5-Dibromo-4-hydroxybenzaldehydeHydroxyl group instead of phenoxyDisplays different solubility and reactivity profiles.

These compounds illustrate the diversity within this class of chemicals while highlighting how variations in substituents can lead to significant differences in properties and applications.

XLogP3

4.9

Dates

Last modified: 04-14-2024

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